2-(1-Naphthyl)-2-oxoethyl thiocyanate
Description
Chemical Structure and Synthesis 2-(1-Naphthyl)-2-oxoethyl thiocyanate (CAS: SMR000195374, synonyms listed in ) is a thiocyanate ester with the molecular formula C₁₃H₉NOS and a molar mass of 227.28 g/mol . It is synthesized via the reaction of ammonium thiocyanate with 3,α-dibromo-2-hydroxy-5-methylacetophenone in aqueous acetone at room temperature, yielding 66% after recrystallization in ethanol . The compound crystallizes as a white solid with a melting point of 148–149°C . Its structure features a 1-naphthyl group linked to a thiocyanate-functionalized oxoethyl chain, contributing to its distinct physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLFEJJRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
The following table compares 2-(1-naphthyl)-2-oxoethyl thiocyanate with structurally similar thiocyanate esters, emphasizing substituent effects on key properties:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| This compound | C₁₃H₉NOS | 227.28 | 148–149 | Bulky naphthyl group, high symmetry |
| 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate | C₉H₆ClNOS | 211.67 | 87–89 | Electron-withdrawing chloro substituent |
| 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | C₉H₆N₂O₃S | 222.22 | 124–126 | Nitro group enhances polarity |
| [2-(4-Bromophenyl)-2-oxoethyl] thiocyanate | C₉H₆BrNOS | 256.12 | Not reported | Bromine increases molecular weight |
| 4-Chlorophenacyl thiocyanate | C₉H₆ClNOS | 211.67 | Not reported | Para-substituted chloro group |
Key Observations :
- Melting Point Trends : The naphthyl derivative exhibits the highest melting point (148–149°C ), attributed to enhanced van der Waals interactions and molecular packing facilitated by the planar naphthyl group . In contrast, smaller substituents like chlorine (e.g., 3-chlorophenyl analog) result in lower melting points (87–89°C ) due to reduced molecular symmetry .
- Electronic Effects : The nitro group in the 3-nitrophenyl analog increases polarity, raising its melting point (124–126°C ) compared to the chloro derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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